molecular formula C16H18ClN B3086028 ({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride CAS No. 1158455-88-9

({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3086028
CAS No.: 1158455-88-9
M. Wt: 259.77 g/mol
InChI Key: FRCBVRACTMQLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[1,1'-Biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride is a secondary amine salt featuring a biphenyl core substituted with a propenyl (allyl) amine group. This compound is structurally classified as a benzylamine derivative, where the benzyl group is replaced by a biphenylmethyl group. Its molecular formula is C₁₆H₁₆ClN, with a molecular weight of 257.76 g/mol (calculated from and ).

Properties

IUPAC Name

N-[(4-phenylphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBVRACTMQLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of 4-bromomethylbiphenyl with allylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the allylamine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in binding studies to investigate interactions with proteins or other biomolecules. Its biphenyl group provides a hydrophobic interaction site, while the amine group can form hydrogen bonds.

Medicine

In medicine, ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride may have potential as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism of action of ({[1,1’-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with molecular targets through its functional groups. The biphenyl group can engage in hydrophobic interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Aromatic Substitution Effects

  • Substitution with electron-withdrawing groups (e.g., fluorine in ) increases metabolic stability, whereas methoxy groups () may enhance solubility but reduce bioavailability .

Amine Functionality

  • Secondary amines (e.g., target compound) generally exhibit lower basicity than primary amines (e.g., 2'-methyl-[1,1'-biphenyl]-4-amine hydrochloride), affecting protonation states under physiological conditions .

Pharmaceutical Relevance

  • The β-amino alcohol in (R)-3-([1,1’-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride () allows for hydrogen bonding with biological targets, a feature absent in the allyl amine target compound. This difference may explain its prioritization in drug discovery pipelines .
  • The discontinued status of the target compound () suggests challenges in synthesis scalability or stability compared to analogs like 2'-methyl-[1,1'-biphenyl]-4-amine hydrochloride, which remains commercially available .

Salt Forms and Solubility

  • Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms (e.g., target compound), impacting formulation strategies .

Biological Activity

({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride is a synthetic organic compound notable for its biphenyl and allyl amine functionalities. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C₁₆H₁₈ClN
  • Molecular Weight : 259.78 g/mol
  • CAS Number : 893575-10-5

The compound is synthesized through the reaction of 4-bromomethylbiphenyl with allylamine, often utilizing bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in antimicrobial and anticancer research. Its structural characteristics may enhance its interaction with biological targets, leading to significant therapeutic effects.

Antimicrobial Activity

Research has highlighted the potential of compounds with similar structural motifs to exhibit antimicrobial properties. For instance, compounds containing biphenyl and amine groups have been reported to show activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on structurally related biphenyl derivatives that have demonstrated antiproliferative effects on cancer cell lines such as HeLa cells . The dual functionality of the biphenyl and allyl amine groups may contribute to enhanced cytotoxicity against cancer cells.

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of biphenyl amines were tested against various pathogens. The results indicated that compounds with similar structures exhibited significant antibacterial activity without causing rapid cytotoxic responses in human cells. This suggests a favorable therapeutic index for potential drug development .

Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of biphenyl-containing compounds. The study revealed that modifications to the biphenyl structure could enhance activity against cancer cell lines while minimizing toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Biphenyl-4-methylamineBiphenyl group onlyLimited antimicrobial activity
4-(Bromomethyl)biphenylPrecursor for synthesisNot directly tested
AllylamineContains allyl groupVariable activity depending on substitution

The combination of both biphenyl and allyl functionalities in this compound provides distinct biological properties not observed in simpler structures.

Q & A

Q. What are the optimal synthetic routes for ({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The synthesis typically involves alkylation of a biphenylmethylamine precursor with prop-2-en-1-yl chloride or bromide. Key steps include:
  • Precursor preparation : Use of 4-biphenylmethylamine as the starting material.
  • Alkylation : Reaction with allyl halide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ .
  • Salt formation : Treatment with HCl in ethanol to precipitate the hydrochloride salt .
  • Optimization : Continuous flow reactors improve yield (up to 85% reported for similar amines) and purity by enhancing heat/mass transfer .

Table 1 : Comparison of Batch vs. Flow Synthesis for Allylamine Derivatives

ParameterBatch ProcessContinuous Flow
Reaction Time12–24 h2–4 h
Yield60–75%80–85%
Purity (HPLC)90–92%95–98%
ScalabilityLimitedHigh
Data extrapolated from allyl- and biphenyl-containing analogs .

Q. How can the molecular structure and purity of this compound be characterized?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm allyl (δ 5.1–5.8 ppm for vinyl protons) and biphenyl (δ 7.2–7.6 ppm for aromatic protons) groups .
  • FT-IR : Identify N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Chromatography :
  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 268.1 for free base) .
  • Thermal Analysis :
  • DSC/TGA : Determine melting point (decomposition >200°C) and hygroscopicity .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. Test in PBS (pH 7.4) and DMSO via shake-flask method. Expect ~10–20 mg/mL in water .
  • Stability :
  • pH Stability : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation occurs at pH >8 due to amine deprotonation .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photo-oxidation products .

Advanced Research Questions

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors (e.g., 5-HT₂A, D₂). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Corate structural features (e.g., biphenyl lipophilicity, allyl flexibility) with activity data from analogs .
  • Reaction Path Analysis : Apply quantum chemical calculations (DFT) to predict metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. How can contradictory data on the biological activity of this compound across assay systems be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay Conditions : Compare results under standardized pH, temperature, and serum protein content. For example, receptor binding assays in Tris buffer vs. cell-based assays in DMEM .
  • Metabolic Interference : Use liver microsome pre-incubation to assess stability; LC-MS identifies active metabolites .
  • Target Selectivity : Perform kinome-wide profiling (Eurofins KinaseScan) to rule off-target effects .

Q. What experimental designs are recommended for studying the neuropharmacological potential of this compound?

  • Methodological Answer :
  • In Vitro :
  • Primary Neuronal Cultures : Measure Ca²⁺ flux (Fluo-4 AM dye) and neurite outgrowth .
  • Receptor Binding : Radioligand displacement assays (³H-ketanserin for 5-HT₂A) .
  • In Vivo :
  • Rodent Models : Tail suspension test (depression) or rotarod (motor function) with dose escalation (1–50 mg/kg, i.p.) .
  • Controls : Include positive controls (e.g., clozapine for 5-HT₂A) and vehicle groups.

Q. How does the hydrochloride salt form influence the compound’s crystallinity and bioavailability?

  • Methodological Answer :
  • Crystallinity : XRPD reveals polymorphic forms. Salt formation typically enhances crystallinity (sharp peaks at 2θ = 10–30°) .
  • Bioavailability :
  • Dissolution Testing : Use USP Apparatus II (paddle) at 50 rpm in simulated gastric fluid (pH 1.2). Compare free base vs. salt .
  • Permeability : Caco-2 cell monolayer assays show hydrochloride salts often have higher apparent permeability (Papp >1 ×10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.